![molecular formula C33H30N6O3S B381668 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 315695-64-8](/img/structure/B381668.png)
2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C33H30N6O3S and its molecular weight is 590.7g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiexudative Activity
Research has explored the synthesis and potential biological activities of derivatives related to 1,2,4-triazol, highlighting their significant synthetic and pharmacological potential. One study focused on the synthesis of pyrolin derivatives, aiming to create new, potentially biologically active compounds. The anti-exudative properties of these compounds were evaluated, showing promising results in comparison to reference drugs like diclophenac sodium in formalin-induced edema models in rats. This suggests potential applications in reducing inflammation and exudation (Chalenko et al., 2019).
Antimicrobial and Antibacterial Properties
Another area of research has been the synthesis of N-aryl-acetamide derivatives of 1,2,4-triazol, which have been tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. These compounds were synthesized through a reaction involving condensation of triazole-thiol with chloroacetamide in the presence of anhydrous potassium carbonate. Their structural elucidation and antimicrobial screening suggest these derivatives could serve as a foundation for developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Synthesis for Potential Anticancer Applications
Modifications of the acetamide group in certain triazolo-pyridine derivatives have been explored to reduce toxicity while retaining anticancer activity. One study focused on replacing the acetamide group with an alkylurea moiety to synthesize derivatives with potent antiproliferative activities against human cancer cell lines. These modifications aimed to lower acute oral toxicity and maintain inhibitory activity against PI3Ks and mTOR, suggesting potential applications in cancer treatment (Wang et al., 2015).
Antimicrobial Evaluation of Isoxazole-Based Heterocycles
Isoxazole-based heterocycles have been synthesized and evaluated for their antimicrobial properties. This research highlights the ongoing search for new antimicrobial agents in response to the rise of resistant pathogens. The synthesized compounds showed promising antibacterial and antifungal activities, underscoring their potential as new antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6O3S/c40-29(35-21-23-10-9-18-34-20-23)22-43-33-37-36-28(39(33)25-13-3-1-4-14-25)17-5-2-6-19-38-31(41)26-15-7-11-24-12-8-16-27(30(24)26)32(38)42/h1,3-4,7-16,18,20H,2,5-6,17,19,21-22H2,(H,35,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOKRHJQUBTIQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CN=CC=C3)CCCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.